BenchChemオンラインストアへようこそ!

5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine

pKa basicity salt formation

5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine (CAS 67139-25-7) is a fully saturated bicyclic heterocycle with molecular formula C7H11N3 and molecular weight 137.18 g/mol, featuring a fused imidazole and 1,3-diazepine ring system. The compound is a versatile small-molecule scaffold used as a synthetic intermediate in medicinal chemistry, particularly for constructing pharmacologically active imidazodiazepine derivatives targeting neurological disorders.

Molecular Formula C7H11N3
Molecular Weight 137.18
CAS No. 67139-25-7
Cat. No. B3029456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine
CAS67139-25-7
Molecular FormulaC7H11N3
Molecular Weight137.18
Structural Identifiers
SMILESC1CCN2C=CN=C2NC1
InChIInChI=1S/C7H11N3/c1-2-5-10-6-4-9-7(10)8-3-1/h4,6H,1-3,5H2,(H,8,9)
InChIKeyRLFGJOGAZDXJFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine (CAS 67139-25-7): A Saturated Imidazodiazepine Scaffold for Medicinal Chemistry and Chemical Biology


5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine (CAS 67139-25-7) is a fully saturated bicyclic heterocycle with molecular formula C7H11N3 and molecular weight 137.18 g/mol, featuring a fused imidazole and 1,3-diazepine ring system . The compound is a versatile small-molecule scaffold used as a synthetic intermediate in medicinal chemistry, particularly for constructing pharmacologically active imidazodiazepine derivatives targeting neurological disorders . Its measured melting point of 119–120 °C and predicted pKa of 9.29 distinguish it from regioisomeric scaffolds sharing the identical molecular formula .

Why Regioisomeric Imidazodiazepine Scaffolds Cannot Be Interchanged: The Case for CAS 67139-25-7


Imidazodiazepine scaffolds sharing the identical molecular formula C7H11N3 are not interchangeable building blocks. The imidazo[1,2-a][1,3]diazepine fusion pattern (CAS 67139-25-7) places the imidazole N1 at a bridgehead position with the diazepine nitrogens at the 1 and 3 positions, creating a specific spatial arrangement of hydrogen bond donors and acceptors distinct from the imidazo[1,5-a][1,4]diazepine regioisomer (CAS 951627-04-6) . These divergent fusion topologies produce measurably different physicochemical properties—including a 55 °C lower boiling point, a 0.77-unit lower pKa, and a sharp measured melting point of 119–120 °C for the [1,2-a][1,3] isomer versus no reported melting point for the [1,5-a][1,4] free base . Substituting one regioisomer for another in a synthetic sequence alters purification behavior, salt formation equilibria, and downstream derivatization outcomes, making informed scaffold selection essential for reproducible research and development .

Quantitative Differentiation of 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine (CAS 67139-25-7) Versus Its Closest Regioisomeric Analog


pKa Difference of 0.77 Units Versus Imidazo[1,5-a][1,4]diazepine Regioisomer Alters Protonation State and Salt Formation

The imidazo[1,2-a][1,3]diazepine scaffold (CAS 67139-25-7) exhibits a predicted pKa of 9.29±0.20, which is 0.77 units lower (less basic) than the predicted pKa of 10.06±0.20 for the imidazo[1,5-a][1,4]diazepine regioisomer (CAS 951627-04-6) . This difference in basicity means that at physiological pH (7.4), the [1,2-a][1,3] isomer carries a lower fraction of protonated species, directly affecting its solubility profile in aqueous media, its ability to form stable salts with acids, and its behavior in ion-exchange or pH-dependent purification workflows .

pKa basicity salt formation regioisomer comparison

Boiling Point Differential of ~55 °C Enables More Facile Purification by Distillation Versus the [1,5-a][1,4] Regioisomer

The predicted boiling point of 5H,6H,7H,8H,9H-imidazo[1,2-a][1,3]diazepine is 289.5±23.0 °C, compared to 344.4±17.0 °C for the imidazo[1,5-a][1,4]diazepine regioisomer (CAS 951627-04-6) . This approximately 55 °C lower boiling point for the [1,2-a][1,3] scaffold indicates significantly higher volatility, which translates to lower energy requirements for distillative purification and reduced thermal degradation risk during solvent removal. Both scaffolds share identical molecular weight (137.18 g/mol) and predicted density (1.26 g/cm³), isolating the boiling point difference to the distinct ring fusion geometry and its effect on intermolecular interactions .

boiling point purification distillation volatility

Experimentally Measured Melting Point of 119–120 °C Provides a Direct Quality Control Endpoint Absent in the [1,5-a][1,4] Regioisomer Free Base

The imidazo[1,2-a][1,3]diazepine scaffold (CAS 67139-25-7) has an experimentally measured melting point of 119–120 °C . In contrast, the imidazo[1,5-a][1,4]diazepine regioisomer (CAS 951627-04-6) has no reported melting point for the free base; it is commercially supplied primarily as a dihydrochloride salt (MW 210.10 g/mol), which complicates direct free-base comparisons . The sharp, experimentally determined melting point of the [1,2-a][1,3] isomer serves as a rapid, low-cost identity and purity check (e.g., by melting point apparatus or DSC), enabling quality assurance without requiring HPLC or NMR for routine batch confirmation .

melting point quality control purity assessment crystallinity

Ring-Closing Metathesis (RCM) Provides an Established Synthetic Entry to the Imidazo[1,2-a][1,3]diazepin-3-one Scaffold Using Grubbs' Catalyst

The imidazo[1,2-a][1,3]diazepine scaffold is accessible via ring-closing metathesis (RCM) using Grubbs' first-generation catalyst [RuCl2(CHPh){P(cyclo-C6H11)3}2], as demonstrated by the successful conversion of N-BOC-protected 1-allyl-2-(allylamino)imidazolones into mono- and bis(2,5,8,9-tetrahydro-3H-imidazo[1,2-a][1,3]diazepin-3-ones) [1]. This RCM-based strategy, published in the European Journal of Organic Chemistry, establishes a well-precedented, convergent synthetic route to functionalized derivatives of this specific ring system. The [1,5-a][1,4]diazepine regioisomer, by contrast, is more commonly accessed through cyclocondensation approaches requiring different precursor sets, making the [1,2-a][1,3] scaffold the preferred choice when allyl-based building blocks and RCM-compatible functional groups are available [1][2].

ring-closing metathesis RCM Grubbs catalyst synthetic accessibility

Endogenous Metabolite Provenance: The Hexahydro-Imidazo[1,2-a][1,3]diazepine Core Occurs in Human Metabolism, Supporting Biorelevant Scaffold Design

A biologically relevant precedent for the imidazo[1,2-a][1,3]diazepine scaffold exists in human metabolism: 8-carboxy-2-carboxymethyl-3-oxo-2,3,5,6,7,8-hexahydro-1H-imidazo[1,2-a][1,3]diazepine was identified as a major urinary metabolite in patients with argininosuccinicaciduria, existing as two diastereoisomers that readily interconvert at pH 5 [1]. Furthermore, a cyclic analog of this metabolite demonstrated a low Ki value comparable to the straight-chain form, suggesting that arginine binds in a folded conformation mimicked by the imidazodiazepine ring system [2]. No equivalent endogenous metabolite precedent has been reported for the imidazo[1,5-a][1,4]diazepine scaffold, which is instead associated with xenobiotic GABA(A) receptor pharmacology [3].

endogenous metabolite argininosuccinic acid biomimetic scaffold metabolic stability

Commercial Availability as Crystalline Free Base with 97–98% Purity from Multiple Vendors, Versus the [1,5-a][1,4] Isomer Supplied Primarily as a Dihydrochloride Salt

5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine (CAS 67139-25-7) is commercially available as the crystalline free base with certified purity of ≥97% (Leyan, Cat. 1319844) and NLT 98% (MolCore, Cat. MC678341), supplied by multiple vendors including Fluorochem (via Apollo Scientific), Bidepharm (Leyan), and MolCore . In contrast, the imidazo[1,5-a][1,4]diazepine regioisomer (CAS 951627-04-6) is predominantly available only as the dihydrochloride salt (CAS 1609400-98-7, MW 210.10 g/mol), with the free base being a custom synthesis item not stocked by major catalog suppliers . The free base form of the [1,2-a][1,3] isomer eliminates a deprotection step, avoids stoichiometric salt correction in reaction planning, and provides direct compatibility with anhydrous or base-sensitive reaction conditions .

commercial availability free base purity procurement salt form

High-Value Application Scenarios for 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine (CAS 67139-25-7) Based on Verified Differentiation Evidence


Medicinal Chemistry: Biomimetic Inhibitor Design Exploiting Endogenous Metabolite Scaffold Provenance

The identification of the hexahydro-imidazo[1,2-a][1,3]diazepine core as an endogenous human metabolite in the argininosuccinic acid pathway makes CAS 67139-25-7 a strategically compelling starting scaffold for designing enzyme inhibitors or receptor ligands that exploit biorelevant molecular recognition. The cyclic analog's low Ki equivalence to the straight-chain form demonstrates that the imidazodiazepine ring system can productively mimic a folded amino acid conformation . This biomimetic rationale, combined with the scaffold's measured melting point of 119–120 °C enabling straightforward QC [1], supports its selection for hit-to-lead campaigns targeting urea cycle enzymes, nitric oxide synthase pathways, or other arginine-dependent biological processes, where the [1,5-a][1,4] regioisomer lacks any endogenous metabolite precedent.

Process Chemistry: Scalable Route Development Leveraging Lower Boiling Point and RCM Synthetic Accessibility

The ~55 °C lower predicted boiling point of CAS 67139-25-7 (289.5 °C) compared to the [1,5-a][1,4] regioisomer (344.4 °C) translates to significant energy and time savings during solvent removal and distillative purification at scale. Combined with the established ring-closing metathesis (RCM) synthetic entry using Grubbs' catalyst [1], this scaffold offers process chemists a convergent, mild-condition route that minimizes thermal stress on sensitive functional groups. The RCM disconnection strategy is particularly valuable for constructing libraries of N-functionalized derivatives where the allyl precursor can be diversified prior to cyclization, a synthetic logic not equivalently demonstrated for the comparator scaffold.

Chemical Biology: pH-Dependent Conformational Probing Enabled by the Scaffold's 0.77-Unit Lower pKa

The pKa of 9.29 for the imidazo[1,2-a][1,3]diazepine scaffold means its protonation state shifts more sharply across the pH 7–9 range compared to the more basic [1,5-a][1,4] isomer (pKa 10.06) . This property enables the design of pH-sensitive probes or conformationally responsive ligands where protonation at the diazepine nitrogen triggers a structural change detectable by NMR or fluorescence. The scaffold's sharp melting point (119–120 °C) also facilitates co-crystallization studies for structural biology [1], and the free base form avoids counterion interference in biophysical assays [2].

Procurement and QC: Streamlined Incoming Material Verification Using Measured Melting Point as an Identity Criterion

For quality control and procurement professionals, the experimentally measured melting point of 119–120 °C for CAS 67139-25-7 provides a rapid, compendial-grade identity test that can be performed with minimal equipment. This contrasts with the [1,5-a][1,4]diazepine free base, which lacks a reported melting point and is primarily available as a dihydrochloride salt requiring additional handling [1]. With multiple vendors supplying the free base at ≥97% purity with batch-specific QC documentation (NMR, HPLC, GC) [2], procurement teams can establish a multi-source supply chain with a standardized incoming QC protocol based on melting point, appearance, and HPLC purity, reducing analytical turnaround time and the risk of accepting off-specification material.

Quote Request

Request a Quote for 5H,6H,7H,8H,9H-Imidazo[1,2-a][1,3]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.